molecular formula C8H5BrClNO2S B13288931 (3-Bromo-5-cyanophenyl)methanesulfonyl chloride

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride

Cat. No.: B13288931
M. Wt: 294.55 g/mol
InChI Key: VVBCAWZWGOZOKK-UHFFFAOYSA-N
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Description

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C8H5BrClNO2S and a molecular weight of 294.55 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride typically involves the reaction of (3-Bromo-5-cyanophenyl)methanesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to reflux, and the progress is monitored using techniques such as thin-layer chromatography (TLC).

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as triethylamine for nucleophilic substitutions, and oxidizing or reducing agents as required.

Scientific Research Applications

(3-Bromo-5-cyanophenyl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyanophenyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar compounds to (3-Bromo-5-cyanophenyl)methanesulfonyl chloride include:

The uniqueness of this compound lies in its combination of bromine and cyano groups, which can provide distinct reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C8H5BrClNO2S

Molecular Weight

294.55 g/mol

IUPAC Name

(3-bromo-5-cyanophenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H5BrClNO2S/c9-8-2-6(4-11)1-7(3-8)5-14(10,12)13/h1-3H,5H2

InChI Key

VVBCAWZWGOZOKK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C#N)Br)CS(=O)(=O)Cl

Origin of Product

United States

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